1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone
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Overview
Description
1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone is a complex organic compound that features both pyrazole and tetrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone typically involves multi-step reactions. One common approach is to first synthesize the pyrazole and tetrazole intermediates separately, followed by their coupling under specific conditions. For instance, the pyrazole moiety can be synthesized via cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The tetrazole moiety can be prepared by the reaction of nitriles with sodium azide under acidic conditions. The final coupling step often involves the use of coupling agents like EDCI or DCC in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings or the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents like chloroform or dichloromethane with bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone: Lacks the tetrazole moiety, making it less versatile in certain applications.
1-phenyl-1H-tetrazole-5-thiol: Contains the tetrazole moiety but lacks the pyrazole ring, limiting its reactivity.
Uniqueness
1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone is unique due to the presence of both pyrazole and tetrazole rings, which confer a combination of properties that can be exploited in various fields. This dual functionality makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H16N6OS |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
1-(3-phenyl-3,4-dihydropyrazol-2-yl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone |
InChI |
InChI=1S/C18H16N6OS/c25-17(24-16(11-12-19-24)14-7-3-1-4-8-14)13-26-18-20-21-22-23(18)15-9-5-2-6-10-15/h1-10,12,16H,11,13H2 |
InChI Key |
AZYSIQBDJWJYDD-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NN(C1C2=CC=CC=C2)C(=O)CSC3=NN=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
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